Reduced Basicity Relative to 6-Methylpyridin-2-amine
The predicted pKa of 6-(methoxymethyl)pyridin-2-amine is 5.85±0.24, compared to 7.05–7.41 for 6-methylpyridin-2-amine . This 1.2–1.5 log unit decrease in basicity results from the electron-withdrawing methoxymethyl substituent. At pH 7.4, the target compound exists predominantly as the neutral free base (~97%), while the 6-methyl analog is ~50% protonated. This differential protonation state influences nucleophilicity in amide coupling reactions and modulates the fraction of ionized species capable of engaging in cation–π or salt-bridge interactions within biological targets .
| Evidence Dimension | Basicity (pKa of pyridine nitrogen) |
|---|---|
| Target Compound Data | pKa = 5.85 ± 0.24 (predicted) |
| Comparator Or Baseline | 6-Methylpyridin-2-amine: pKa = 7.05–7.41 (experimental and predicted) |
| Quantified Difference | ΔpKa ≈ 1.2–1.5 units; ~47% shift in protonation at physiological pH |
| Conditions | Predicted (ACD/Labs) and experimental values aggregated from chemical databases |
Why This Matters
A 47% difference in protonated fraction at pH 7.4 directly alters aqueous solubility, membrane permeability, and target engagement, making the target compound a superior choice for applications requiring a neutral, membrane-permeable 2-aminopyridine building block.
